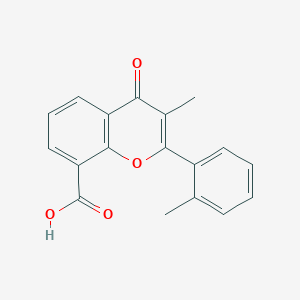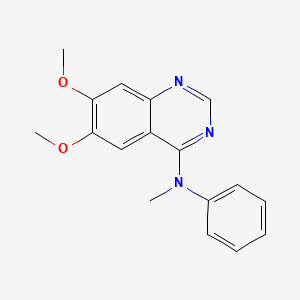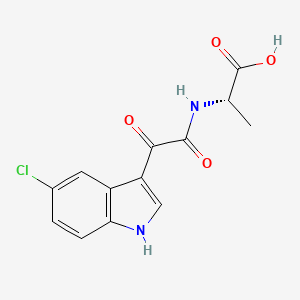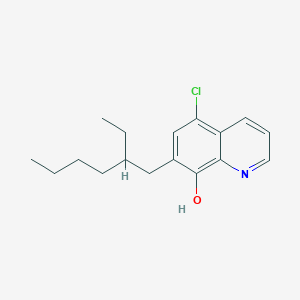
2H-1-Benzopyran, 6-methoxy-2,2-dimethyl-7-(2,2,2-trifluoroethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran, 6-methoxy-2,2-dimethyl-7-(2,2,2-trifluoroethoxy)- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core with methoxy, dimethyl, and trifluoroethoxy substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 6-methoxy-2,2-dimethyl-7-(2,2,2-trifluoroethoxy)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzopyran Core: The initial step involves the formation of the benzopyran core through a cyclization reaction of suitable precursors.
Introduction of Methoxy and Dimethyl Groups: Methoxy and dimethyl groups are introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Addition of Trifluoroethoxy Group: The trifluoroethoxy group is introduced through a nucleophilic substitution reaction using trifluoroethanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran, 6-methoxy-2,2-dimethyl-7-(2,2,2-trifluoroethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Trifluoroethanol, suitable leaving groups (e.g., halides)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran, 6-methoxy-2,2-dimethyl-7-(2,2,2-trifluoroethoxy)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its potential antioxidant properties, which may help in scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran, 6-methoxy-2,2-dimethyl-7-(2,2,2-trifluoroethoxy)- involves its interaction with molecular targets and pathways:
Antioxidant Activity: The compound can scavenge ROS and RNS, preventing lipid peroxidation and protecting cells from oxidative damage.
Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anti-cancer Properties: The compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-: Known for its antioxidant properties and used in similar applications.
2H-1-Benzopyran-2-one, 6-methyl-: Another benzopyran derivative with potential biological activity.
3,6’-Bi-2H-1-benzopyran-4(3H)-one, 5’,7-dihydroxy-5-methoxy-2’,2’-dimethyl-: A structurally related compound with distinct chemical properties.
Uniqueness
2H-1-Benzopyran, 6-methoxy-2,2-dimethyl-7-(2,2,2-trifluoroethoxy)- is unique due to the presence of the trifluoroethoxy group, which imparts specific chemical and physical properties, such as increased lipophilicity and stability. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
75413-17-1 |
|---|---|
Molekularformel |
C14H15F3O3 |
Molekulargewicht |
288.26 g/mol |
IUPAC-Name |
6-methoxy-2,2-dimethyl-7-(2,2,2-trifluoroethoxy)chromene |
InChI |
InChI=1S/C14H15F3O3/c1-13(2)5-4-9-6-11(18-3)12(7-10(9)20-13)19-8-14(15,16)17/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
VEEAKFNFTJIMMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC2=CC(=C(C=C2O1)OCC(F)(F)F)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11839156.png)
![N-(7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-yl)pivalamide](/img/structure/B11839160.png)









